(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine
Description
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine featuring a 1,2-diphenylethane backbone with methyl groups on both nitrogen atoms. Its stereochemistry (R,S) distinguishes it from other diastereomers, making it valuable in asymmetric catalysis and ligand design. The compound’s rigidity, electronic properties, and steric bulk enable precise control over enantioselective transformations, such as hydrogenation and conjugate additions .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1R,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16+ |
InChI Key |
BTHYVQUNQHWNLS-IYBDPMFKSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. This method ensures high enantiomeric purity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using palladium or other suitable catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include imines, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and interactions due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Stereochemical Variants
a. (1R,2R)- and (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine
- Stereochemistry: The (R,R) and (S,S) enantiomers exhibit mirrored configurations, leading to opposite enantioselectivity in reactions. For example, (1R,2R)-configured ligands in Mn(CO)₅Br-catalyzed ketone hydrogenation showed superior activity in isopropanol compared to methanol, with conversion rates >90% .
- Applications: These isomers are widely used in organocatalysis, such as squaramide XXVIII derived from (1R,2R)-diamine, which achieved moderate-to-excellent enantioselectivities in pyrano[2,3-c]pyrazole synthesis .
b. (1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine
Backbone and Substituent Modifications
a. (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (L1)
- Backbone : Cyclohexane replaces the diphenylethane core, increasing conformational flexibility.
- Performance: In transfer hydrogenation, L1 achieved 82% conversion of acetophenone, outperforming rigid diphenylethane derivatives in specific solvents .
b. (1R,2R)-1,2-Diphenylethane-1,2-diamine (Unmethylated)
Functional Group Variations
a. N,N′-Dibenzyl Derivatives
b. Thiourea and Squaramide Derivatives
- Modification : Diamines functionalized with thiourea or squaramide groups (e.g., catalyst XXVIII) improve hydrogen bonding with substrates, critical for enantioselective cyclizations .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Catalytic Performance in Selected Reactions
Research Findings and Implications
- For instance, tetramethyl derivatives excel in diastereoselective allylation but may underperform in bulkier systems .
- Stereochemical Sensitivity : The (R,S) configuration offers unique spatial arrangements, enabling complementary selectivity to (R,R) or (S,S) isomers. This is critical in catalyst libraries for diversified asymmetric synthesis .
- Solvent Interactions: Polar solvents like methanol enhance the activity of cyclohexane-based diamines, while diphenylethane derivatives perform better in isopropanol due to balanced polarity .
Biological Activity
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with notable biological activities. This compound is characterized by two asymmetric carbon centers and features dimethylamino groups attached to a central ethane backbone with diphenyl substituents. The stereochemistry of this compound plays a critical role in its pharmacological interactions and potential therapeutic applications.
- Molecular Formula : C16H20N2
- Molecular Weight : 240.34 g/mol
- CAS Number : 70749-06-3
- Structure : The compound's structure can be denoted as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Dopaminergic and Serotonergic Activity
Studies have shown that compounds similar to this compound can interact with dopamine D(2) and serotonin 5-HT(1A) receptors. While specific binding affinities for this compound are not extensively documented, its structural analogs have demonstrated moderate binding capabilities at these receptor sites, suggesting potential use in neuropharmacology .
3. Catalytic Applications
The compound serves as a ligand in various catalytic reactions. It has been utilized in the preparation of chiral imidazolinium salts and as a catalyst in organic transformations involving nickel complexes. These applications underscore its importance in synthetic chemistry and potential pharmaceutical development .
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of structurally related compounds, researchers found that certain derivatives exhibited significant activity at the serotonin receptor subtype. The findings suggest that modifications to the dimethylamino group enhance receptor affinity and selectivity.
Case Study 2: Antimalarial Screening
A screening of related diphenyl ethylenediamines against chloroquine-resistant strains of malaria revealed promising results. Compounds with similar structural motifs demonstrated substantial inhibition of parasite growth in vitro, indicating potential therapeutic pathways for malaria treatment.
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chiral diamine with dimethylamino groups | Potential dopaminergic/serotonergic activity |
| N,N-Dimethylbenzeneethanamine | Similar dimethylamino structure | Low biological activity |
| 1,2-Diphenylethylenediamine | Contains ethylene bridge | Moderate receptor binding |
| N,N'-Diphenylethylenediamine | Two phenyl groups on both nitrogen atoms | Higher biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
